N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a complex organic compound that belongs to the class of oxalamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves multiple steps, starting with the preparation of the quinoline and dimethoxyphenethyl intermediates. The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The dimethoxyphenethyl group is usually prepared via alkylation reactions involving 3,4-dimethoxybenzyl chloride and appropriate nucleophiles .
The final step involves the formation of the oxalamide linkage, which can be achieved by reacting the quinoline and dimethoxyphenethyl intermediates with oxalyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles like nitronium ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitronium tetrafluoroborate in acetonitrile.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro-substituted derivatives.
Scientific Research Applications
N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Oxalamide derivatives: Including various pharmaceutical agents with diverse biological activities.
Uniqueness
N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide is unique due to its combination of a quinoline moiety and a dimethoxyphenethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-12-18(16-6-4-5-7-17(16)24-14)25-22(27)21(26)23-11-10-15-8-9-19(28-2)20(13-15)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOUWCAKYATZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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